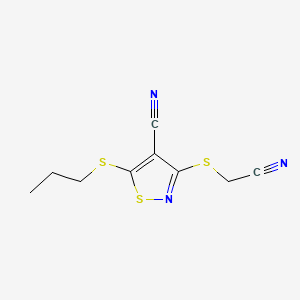
(2S)-2-(4-bromophenyl)-1,3-oxathiolane 3-oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-2-(4-bromophenyl)-1,3-oxathiolane 3-oxide is a chemical compound that belongs to the class of oxathiolanes. This compound is characterized by the presence of a bromophenyl group attached to an oxathiolane ring, which is further oxidized to form a sulfoxide. The stereochemistry of the compound is denoted by the (2S) configuration, indicating the spatial arrangement of the substituents around the chiral center.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-(4-bromophenyl)-1,3-oxathiolane 3-oxide typically involves the reaction of 4-bromobenzaldehyde with a thiol and an epoxide under controlled conditions. The reaction proceeds through the formation of an intermediate oxathiolane, which is subsequently oxidized to form the sulfoxide. Common reagents used in this synthesis include:
- 4-bromobenzaldehyde
- Thiol (e.g., thioglycolic acid)
- Epoxide (e.g., ethylene oxide)
- Oxidizing agents (e.g., hydrogen peroxide or m-chloroperbenzoic acid)
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent reaction conditions and product quality.
Analyse Des Réactions Chimiques
Types of Reactions
(2S)-2-(4-bromophenyl)-1,3-oxathiolane 3-oxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can convert the sulfoxide to a sulfone.
Reduction: The sulfoxide group can be reduced back to the corresponding sulfide.
Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Sodium methoxide, potassium tert-butoxide
Major Products
Oxidation: Formation of the corresponding sulfone
Reduction: Formation of the corresponding sulfide
Substitution: Formation of various substituted phenyl derivatives
Applications De Recherche Scientifique
(2S)-2-(4-bromophenyl)-1,3-oxathiolane 3-oxide has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of infectious diseases and cancer.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and liquid crystals.
Mécanisme D'action
The mechanism of action of (2S)-2-(4-bromophenyl)-1,3-oxathiolane 3-oxide involves its interaction with specific molecular targets and pathways. The compound’s biological activity is primarily attributed to its ability to:
Inhibit enzymes: The sulfoxide group can interact with enzyme active sites, leading to inhibition of enzyme activity.
Disrupt cellular processes: The bromophenyl group can interfere with cellular signaling pathways, affecting cell growth and proliferation.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(4-Bromophenyl)-5-(4-hydroxyphenyl)isoxazole: A compound with similar structural features but different functional groups.
N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide: Another bromophenyl derivative with distinct biological activities.
Uniqueness
(2S)-2-(4-bromophenyl)-1,3-oxathiolane 3-oxide is unique due to its specific combination of a bromophenyl group and an oxathiolane sulfoxide ring. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry.
Propriétés
Numéro CAS |
149494-79-1 |
|---|---|
Formule moléculaire |
C9H9BrO2S |
Poids moléculaire |
261.14 g/mol |
Nom IUPAC |
(2S)-2-(4-bromophenyl)-1,3-oxathiolane 3-oxide |
InChI |
InChI=1S/C9H9BrO2S/c10-8-3-1-7(2-4-8)9-12-5-6-13(9)11/h1-4,9H,5-6H2/t9-,13?/m0/s1 |
Clé InChI |
LQGMRODQLQMMFQ-LLTODGECSA-N |
SMILES isomérique |
C1CS(=O)[C@H](O1)C2=CC=C(C=C2)Br |
SMILES canonique |
C1CS(=O)C(O1)C2=CC=C(C=C2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


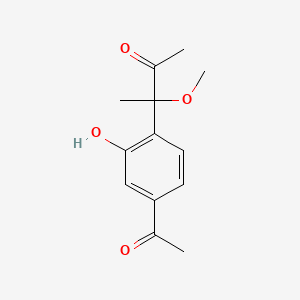

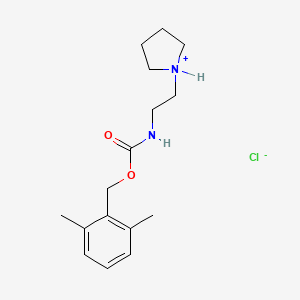
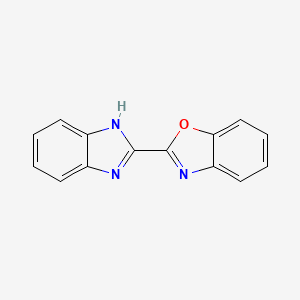

![4,4'-(Vinylene)bis[3-sulfobenzenediazonium]dichloride](/img/structure/B13739499.png)


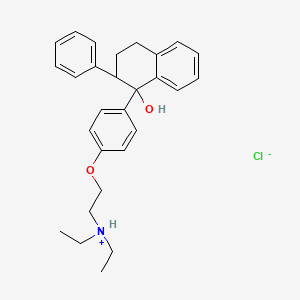
![2-[2-ethyl-1-(2-propan-2-ylphenyl)cyclohexyl]oxyethyl-dimethylazanium;chloride](/img/structure/B13739526.png)

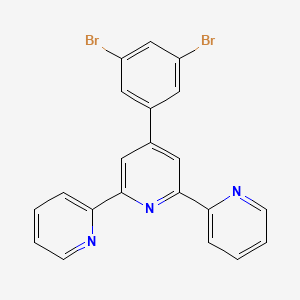
![4-N-[2-(1H-indol-3-yl)ethyl]pyridine-3,4-diamine;dihydrochloride](/img/structure/B13739549.png)
